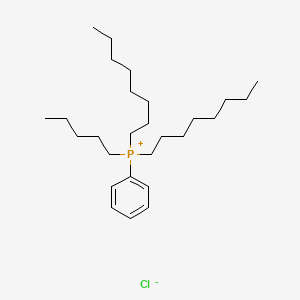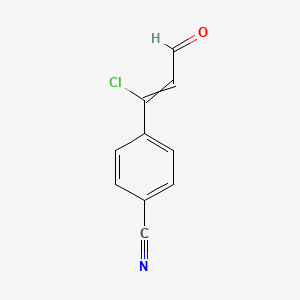
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound with a complex structure that includes a chloro group, a nitrile group, and a conjugated enone system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Condensation Reactions: The enone system can participate in aldol condensations with aldehydes or ketones.
Cyclization Reactions: The nitrile group can react with nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, hydrazines
Solvents: Acetonitrile, ethanol, dichloromethane
Catalysts: Lewis acids like aluminum chloride or boron trifluoride
Major Products
The major products formed from these reactions include substituted benzonitriles, heterocyclic compounds, and various enone derivatives.
科学的研究の応用
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile involves its interaction with nucleophiles and electrophiles. The chloro group and the enone system are key reactive sites that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile: Contains a chloro group and a nitrile group.
4-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl acetate: Similar structure but with an acetate group instead of a nitrile group.
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to its combination of a chloro group, a nitrile group, and a conjugated enone system. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
148682-12-6 |
|---|---|
分子式 |
C10H6ClNO |
分子量 |
191.61 g/mol |
IUPAC名 |
4-(1-chloro-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-10(5-6-13)9-3-1-8(7-12)2-4-9/h1-6H |
InChIキー |
LSLWZASXPAZZBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C(=CC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
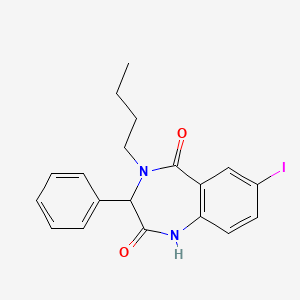
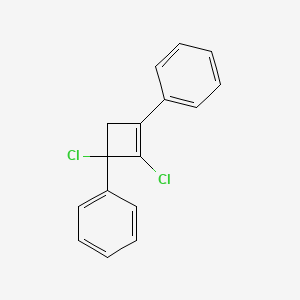

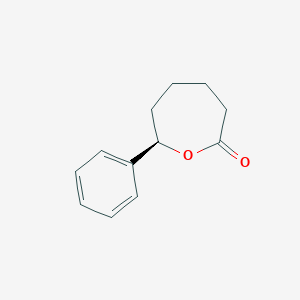

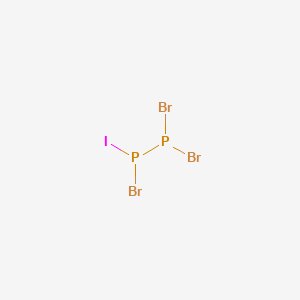
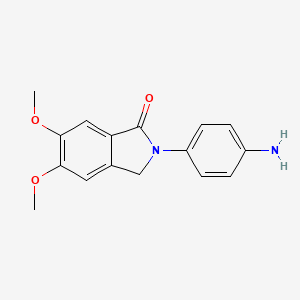
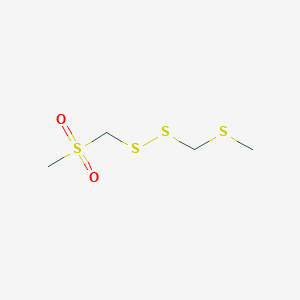
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
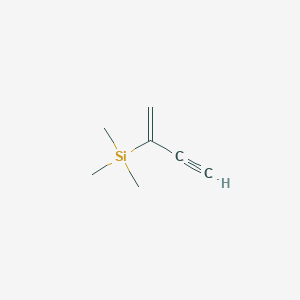
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
